

## The Oral Bioavailability and Pharmacokinetics of BAY-9835: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BAY-9835** has been identified as the first orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and ADAMTS12.[1][2] These metalloproteases are implicated in the progression of coronary artery disease, making **BAY-9835** a compound of significant interest for therapeutic development.[2][3] This technical guide provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of **BAY-9835**, compiled from preclinical studies. The information presented herein is intended to support further research and development efforts in this area.

# Core Concepts: Oral Bioavailability and Pharmacokinetics

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter in drug development, influencing dose selection and therapeutic efficacy. Pharmacokinetics, on the other hand, describes the time course of drug absorption, distribution, metabolism, and excretion (ADME) in the body. Key pharmacokinetic parameters include:

- Cmax: Maximum (or peak) serum concentration that a drug achieves.
- Tmax: The time at which the Cmax is observed.



- AUC (Area Under the Curve): The total exposure to a drug over time.
- t1/2 (Half-life): The time required for the concentration of the drug in the body to be reduced by half.
- CL (Clearance): The volume of plasma cleared of the drug per unit time.
- Vss (Volume of Distribution at Steady State): The apparent volume into which the drug is distributed in the body at steady state.

## **Quantitative Pharmacokinetic Data for BAY-9835**

The in vivo pharmacokinetic profile of **BAY-9835** has been characterized in several preclinical species. The following tables summarize the key parameters determined through non-compartmental analysis (NCA).[1]

Table 1: In Vivo Pharmacokinetic Profile of BAY-9835

Following Intravenous (i.v.) Administration

| Species | Dose<br>(mg/kg) | AUCnorm,<br>i.v. (kg·h/L) | CLb<br>(L/h/kg) | Vss (L/kg) | t1/2, i.v. (h) |
|---------|-----------------|---------------------------|-----------------|------------|----------------|
| Mouse   | 0.3             | 2.0                       | 0.5             | 0.9        | 1.8            |
| Rat     | 0.3             | 1.6                       | 0.6             | 0.8        | 1.5            |
| Dog     | 0.3             | 1.3                       | 0.8             | 1.1        | 1.1            |

Data sourced from Meibom et al., J Med Chem, 2024.[1]

## Table 2: In Vivo Pharmacokinetic Profile of BAY-9835 Following Oral (p.o.) Administration



| Species | Dose<br>(mg/kg) | AUCn, p.o.<br>(kg·h/L) | Cmax (µg/L) | Tmax (h) | F (%) |
|---------|-----------------|------------------------|-------------|----------|-------|
| Mouse   | 1.0             | 1.2                    | 400         | 0.5      | 60    |
| Rat     | 1.0             | 1.4                    | 450         | 0.8      | 88    |
| Dog     | 1.0             | 1.7                    | 480         | 1.5      | 132   |

Data sourced from Meibom et al., J Med Chem, 2024.[1]

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the determination of the pharmacokinetic profile of **BAY-9835**. These protocols are based on the information provided in the primary literature and general practices for such studies.[1]

#### In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of **BAY-9835** in mice, rats, and dogs after intravenous and oral administration.

#### **Animal Models:**

- Male CD-1 mice
- Male Wistar rats
- Male Beagle dogs

#### Dosing:

- Intravenous (i.v.) Administration: A single dose of 0.3 mg/kg was administered.[1]
  - For mice and rats, the vehicle used was a mixture of 99% plasma and 1% DMSO.[1]
  - For dogs, the vehicle was a solution of 50% water, 40% PEG400, and 10% ethanol.[1]
- Oral (p.o.) Administration: A single dose of 1.0 mg/kg was administered as a solution.



The vehicle for all species was a solution of 50% water, 40% PEG400, and 10% ethanol.
[1]

#### **Blood Sampling:**

- Serial blood samples were collected from a suitable blood vessel (e.g., tail vein in rodents, cephalic vein in dogs) at predetermined time points post-dosing.
- The sampling schedule was designed to adequately capture the absorption, distribution, and elimination phases of the drug. Typical time points would include pre-dose (0), and at frequent intervals shortly after dosing (e.g., 5, 15, 30 minutes) and then at increasing intervals for up to 24 hours (e.g., 1, 2, 4, 8, 12, 24 hours).

#### Bioanalysis:

- Plasma was separated from the blood samples by centrifugation.
- The concentration of BAY-9835 in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- The method would have been validated for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable data.

#### Pharmacokinetic Analysis:

- The plasma concentration-time data for each animal was analyzed using non-compartmental analysis (NCA) with appropriate pharmacokinetic software (e.g., Phoenix WinNonlin).[1]
- The key pharmacokinetic parameters (AUC, CL, Vss, t1/2, Cmax, Tmax, and F) were calculated.
- Oral bioavailability (F) was calculated using the formula: F (%) = (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.

### **Visualizations**

**Signaling Pathway: Inhibition of ADAMTS7** 



**BAY-9835** acts as a direct inhibitor of the metalloprotease ADAMTS7. ADAMTS7 is a secreted enzyme that plays a role in the degradation of extracellular matrix components. The binding of **BAY-9835** to the catalytic domain of ADAMTS7 blocks its proteolytic activity.



Click to download full resolution via product page

Caption: Mechanism of **BAY-9835** action on ADAMTS7.

## **Experimental Workflow: In Vivo Pharmacokinetic Study**

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study, from drug administration to data analysis.





Click to download full resolution via product page

Caption: Workflow for a typical pharmacokinetic study.

## Conclusion

**BAY-9835** demonstrates favorable oral bioavailability and pharmacokinetic properties in preclinical species, supporting its potential as an orally administered therapeutic agent.[1] Its high oral bioavailability in rats and dogs is a particularly encouraging finding for further



development.[1] The data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on ADAMTS7 inhibitors and related therapeutic areas. Further studies will be necessary to translate these promising preclinical findings to clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Oral Bioavailability and Pharmacokinetics of BAY-9835: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368751#oral-bioavailability-and-pharmacokinetics-of-bay-9835]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com